molecular formula C8H7NO4 B2448703 [(2-Hydroxyphenyl)amino](oxo)acetic acid CAS No. 89942-67-6

[(2-Hydroxyphenyl)amino](oxo)acetic acid

Cat. No. B2448703
CAS RN: 89942-67-6
M. Wt: 181.147
InChI Key: OKUXQJXAGGTFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Hydroxyphenyl)aminoacetic acid” is a chemical compound with the CAS Number: 89942-67-6 . It has a molecular weight of 181.15 .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyphenyl)aminoacetic acid” has been studied using computation and experimental methods . The equilibrium geometry, various bonding features, and harmonic vibrational wavenumber have been computed by the MP2 method .


Chemical Reactions Analysis

The intramolecular hydrogen bonding interaction of “(2-Hydroxyphenyl)aminoacetic acid” has been studied. The interactions between the oxygen lone-pair n(2) O16 and the antibonding orbital σ*(C2-H7) have been found to contribute to intramolecular delocalization .


Physical And Chemical Properties Analysis

“(2-Hydroxyphenyl)aminoacetic acid” has a molecular weight of 181.15 .

Scientific Research Applications

Vibrational Analysis and Computational Studies

(2-Hydroxyphenyl)aminoacetic acid and its derivatives have been the subject of vibrational spectral analysis and quantum chemical computations. Studies like these, carried out using MP2 level with 6-31G(d,) basis set, focus on understanding the equilibrium geometry, bonding features, and harmonic vibrational wavenumber of these compounds. Such analyses are crucial for understanding the molecular structure and properties of these compounds, aiding in further research and applications in various fields (Bell & Dhas, 2019).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of compounds related to (2-Hydroxyphenyl)aminoacetic acid is also prominent. For instance, studies on the synthesis of novel series of α-ketoamide derivatives and their characterization using techniques like FT-IR, NMR, and elemental analysis provide insights into the chemical properties and potential applications of these compounds in various fields (El‐Faham et al., 2013).

Applications in Metal Complex Synthesis

Compounds related to (2-Hydroxyphenyl)aminoacetic acid are used in the synthesis of metal complexes. For example, triorganotin(IV) derivatives have been synthesized and characterized, providing valuable information on their molecular structures and potential applications in materials science (Baul et al., 2002).

Biotransformations and Stereochemistry

The biotransformation of compounds like 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, which possess stereogenic centers, has been investigated using bacterial species. These studies contribute to understanding the stereochemistry and enzymatic behavior of these compounds, which is important in fields like biochemistry and pharmacology (Majewska, 2015).

Fluorescence Binding Studies

Research on p-hydroxycinnamic acid derivatives, which are structurally related to (2-Hydroxyphenyl)aminoacetic acid, includes investigations into their interactions with proteins like bovine serum albumin through fluorescence and UV–vis spectral studies. Such studies are significant in understanding the biological interactions and potential biomedical applications of these compounds (Meng et al., 2012).

Mechanism of Action

While the specific mechanism of action for “(2-Hydroxyphenyl)aminoacetic acid” is not available, it’s worth noting that similar compounds have been used as antihypertensive drugs to prevent complications of high blood pressure, such as stroke and myocardial infarction .

Safety and Hazards

The safety information for “(2-Hydroxyphenyl)aminoacetic acid” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(2-hydroxyanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-6-4-2-1-3-5(6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUXQJXAGGTFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Hydroxyphenyl)amino](oxo)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.